REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([CH3:9])[N:3]=1.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][NH2:19])=[CH:14][CH:13]=1.C(N(C(C)C)C(C)C)C.CCOC(C)=O>CN(C=O)C>[Cl:8][C:6]1[N:5]=[C:4]([CH3:9])[N:3]=[C:2]([NH:19][CH2:18][C:15]2[CH:16]=[CH:17][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)[N:7]=1
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Name
|
|
Quantity
|
190 g
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Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)C
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Name
|
|
Quantity
|
159 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)CN
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Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
222 mL
|
Type
|
reactant
|
Smiles
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C(C)N(C(C)C)C(C)C
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Name
|
|
Quantity
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2000 mL
|
Type
|
reactant
|
Smiles
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CCOC(=O)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was controlled below 20° C
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Type
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ADDITION
|
Details
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was added
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Type
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WASH
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Details
|
the mixture was washed with dilute brine (200 mL saturated NaCl plus 500 mL water), water (500 mL), saturated NH4Cl (250 mL), and finally water (250 mL)
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Type
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CONCENTRATION
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Details
|
The organic layer was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)C)NCC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1097 mmol | |
AMOUNT: MASS | 290.5 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |